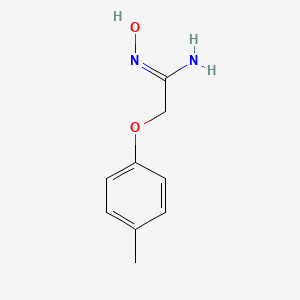

N'-hydroxy-2-(4-methylphenoxy)ethanimidamide

Description

N'-Hydroxy-2-(4-methylphenoxy)ethanimidamide is an amidoxime derivative characterized by a 4-methylphenoxy substituent attached to an ethanimidamide backbone.

Properties

IUPAC Name |

N'-hydroxy-2-(4-methylphenoxy)ethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-7-2-4-8(5-3-7)13-6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIJLMZJXUVSJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)OC/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-(4-methylphenoxy)ethanimidamide typically involves the reaction of 4-methylphenol with 2-chloroethanimidamide in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of N’-hydroxy-2-(4-methylphenoxy)ethanimidamide follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(4-methylphenoxy)ethanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like or .

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding oxides.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted ethanimidamides.

Scientific Research Applications

N’-hydroxy-2-(4-methylphenoxy)ethanimidamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(4-methylphenoxy)ethanimidamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The pathways involved in these processes are complex and depend on the specific enzyme and biological context .

Comparison with Similar Compounds

N’-Hydroxy-2-(4-methoxyphenyl)ethanimidamide (Compound 13)

- Synthesis : Synthesized via reaction of hydroxylamine hydrochloride with a methoxy-substituted precursor, yielding 88% as white crystals .

- Physical Properties : Melting point = 111–112°C; confirmed by $^1$H and $^{13}$C NMR .

- Activity : Exhibits cytotoxicity against E. coli in bacterial models .

2-(4-Chlorophenyl)-N′-hydroxy-2-(hydroxyimino)ethanimidamide (Compound 18)

N′-Hydroxy-2-(thiomorpholin-4-yl)ethanimidamide dihydrochloride

- Properties : Thiomorpholine substituent introduces steric hindrance and modulates nucleophilic substitution kinetics .

- Reactivity : Enhanced hydrogen bonding and dipole interactions due to sulfur heteroatoms .

N′-Hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)ethanimidamide

Physicochemical and Spectroscopic Comparisons

Key Observations :

- Electron-donating groups (e.g., 4-OCH$_3$) increase electron density, enhancing electrophilic substitution reactivity .

- Bulky substituents (e.g., thiomorpholine) alter reaction kinetics via steric effects .

Antimicrobial and Cytotoxic Activity

- Compound 13 (4-OCH$_3$) : Demonstrates cytotoxicity against E. coli .

- Benzimidazole Derivatives : Exhibit antiproliferative effects, likely due to metal chelation and DNA interaction .

Antiplasmodial and Antioxidant Potential

- Chlorophenyl and Nitrophenyl Analogs : Synthesized for antiplasmodial screening, though activity data are pending .

Reactivity and Chemical Behavior

- Electrophilic Substitution: Methoxy and methylphenoxy groups enhance aromatic ring reactivity, favoring electrophilic attacks .

- Metal Coordination : Amidoximes form stable complexes with transition metals (e.g., Co(II), Ni(II)), relevant in catalysis and medicinal chemistry .

Biological Activity

N'-hydroxy-2-(4-methylphenoxy)ethanimidamide is a chemical compound with the molecular formula and a molecular weight of 180.2 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities, including enzyme inhibition and anti-inflammatory properties.

The synthesis of this compound typically involves the reaction of 4-methylphenol with 2-chloroethanimidamide, facilitated by a base such as sodium hydroxide under reflux conditions. The product is then isolated through filtration and recrystallization.

The biological activity of this compound primarily involves its interaction with specific enzymes, leading to inhibition of their activity. This mechanism can result in various biological effects, including reduced inflammation and slowed cancer cell proliferation. The compound's ability to bind to enzyme active sites is crucial for its pharmacological effects.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory activity against several enzymes. For instance, it has been shown to inhibit endothelin receptors, which play a significant role in vasoconstriction and blood pressure regulation. The effectiveness of this compound can be quantified by measuring shifts in the EC50 values for endothelin binding in the presence of the compound, indicating its potency as an inhibitor .

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. These studies often involve assays that measure the compound's ability to reduce pro-inflammatory cytokine production in various cell types. The data collected from these studies suggest that the compound may be beneficial in treating conditions characterized by excessive inflammation .

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound have shown promise. The compound has been tested against several cancer cell lines, revealing its capacity to inhibit cell growth and induce apoptosis. The specific pathways involved in these effects are still under investigation, but initial results indicate that it may interfere with critical signaling pathways associated with cancer progression .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| (Z)-N'-hydroxy-2-(4-methoxyphenoxy)ethanimidamide | Methoxy group instead of methyl | Different reactivity and potential biological activity |

| N'-hydroxy-2-(4-chlorophenoxy)ethanimidamide | Chlorine atom present | Increased reactivity; potential for enhanced biological effects |

This comparison highlights how subtle changes in structure can significantly influence the biological activity of similar compounds.

Case Studies

Several case studies have explored the biological effects of this compound:

- Endothelin Receptor Inhibition : In vivo studies demonstrated that administration of this compound resulted in significant reductions in renal perfusion pressure during induced ischemia, suggesting its utility in managing conditions related to vascular constriction .

- Anti-inflammatory Effects : A study measuring cytokine levels in macrophages treated with this compound showed a marked decrease in TNF-alpha production, indicating its potential as an anti-inflammatory agent.

- Anticancer Activity : Research involving various cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, supporting its potential role as a chemotherapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.